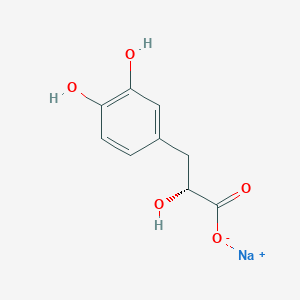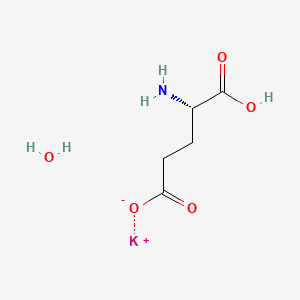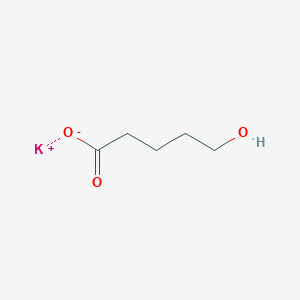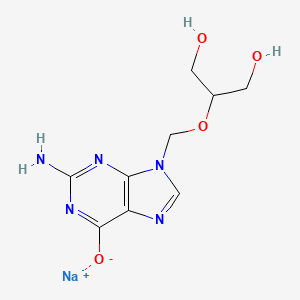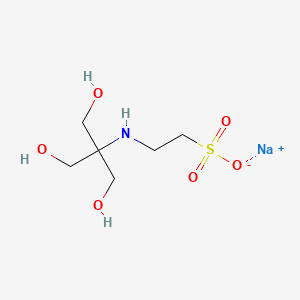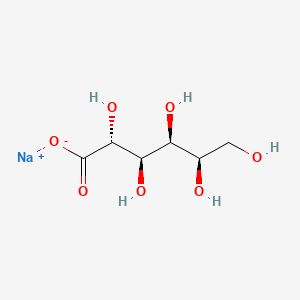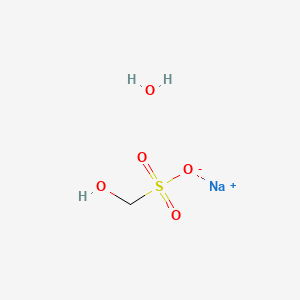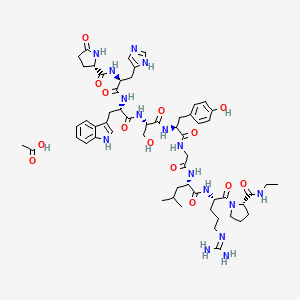
2-Chloro-4-pyridin-3-yl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Chloro-4-pyridin-3-yl-1,3,5-triazine is a derivative of the 1,3,5-triazine family, which is a class of nitrogen-containing heterocycles. These compounds have been extensively studied due to their diverse applications in various fields such as crystal engineering, organic synthesis, and materials science.
Synthesis Analysis
The synthesis of 2-Chloro-4-pyridin-3-yl-1,3,5-triazine derivatives can be approached through different strategies. One method involves the use of 6-aryl-3-chloromethyl-1,2,4-triazine 4-oxides as starting materials, which undergo deoxygenative nucleophilic hydrogen substitution, nucleophilic substitution of the chlorine atom, and transformations of the 1,2,4-triazine ring into the pyridine ring via inverse-electron-demand Diels-Alder reactions . Another approach for synthesizing related triazine derivatives includes the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with ICl in dichloromethane solution .
Molecular Structure Analysis
The molecular structure of related triazine compounds has been characterized using various techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. For instance, the structure of a 4,6-diamino-1,3,5-triazine derivative was determined by X-ray crystallography and found to be stabilized by intra and intermolecular hydrogen bonds . Similarly, the crystal structure of a 2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine was determined to have monoclinic symmetry with specific unit cell dimensions .
Chemical Reactions Analysis
The reactivity of 2-Chloro-4-pyridin-3-yl-1,3,5-triazine derivatives can be explored through their ability to undergo various chemical reactions. For example, the nucleophilic substitution of the chlorine atom and the functionalization of the heterocycles are key steps in the synthesis of new derivatives . The photoinduced electron transfer from neutral organic molecules to form stable anionic radicals is another interesting chemical property, as demonstrated by a metal-organic framework based on a related triazine ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-pyridin-3-yl-1,3,5-triazine derivatives are influenced by their molecular structure. The presence of intra and intermolecular hydrogen bonds can affect the stability and solubility of these compounds . The thermal stability and photochromic behavior of a metal-organic framework incorporating a triazine ligand suggest potential applications in materials science . Additionally, the crystallization behavior and the presence of solvent molecules in the crystal lattice can provide insights into the compound's interactions and reactivity .
Aplicaciones Científicas De Investigación
Coordination Chemistry and Crystal Engineering
- Chelating Ag(I) for Metallotecton Engineering : 2-Chloro-4-pyridin-3-yl-1,3,5-triazine derivatives have been utilized as surrogates of 2,2′-bipyridine to chelate Ag(I) ions. These compounds, incorporating diaminotriazinyl groups, facilitate the creation of metallotectons, which are fundamental in engineering hydrogen-bonded crystals with predictable structures maintained by multiple coordinative interactions and hydrogen bonds (Duong et al., 2011).
Organic Synthesis and Medicinal Chemistry
- Oxidative Coupling in Organic Synthesis : This compound has been involved in the oxidative coupling of alkanones with palladium(II), showcasing its utility in the synthesis of complex organic molecules that incorporate masked dehydro-4-oxo-norvaline and dehydro-4-oxo-norleucine (El-Abadelah et al., 2018).
Material Science and Nanotechnology
- Drug Delivery Systems : Research has explored the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, demonstrating the potential of 2-Chloro-4-pyridin-3-yl-1,3,5-triazine-based structures for targeted drug delivery applications. These complexes have shown enhanced cytotoxicity against cancer cells, indicating their promise in medicinal chemistry (Mattsson et al., 2010).
Supramolecular Chemistry
- Anion–π and Lone Pair–π Interactions : The electron-deficient nature of the 1,3,5-triazine ring, as seen in 2-Chloro-4-pyridin-3-yl-1,3,5-triazine derivatives, enables it to engage in anion–π and lone pair–π interactions. This characteristic is exploited in the design of coordination compounds with Cu(II), forming supramolecular networks stabilized by these non-covalent bonds (Costa et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-4-pyridin-3-yl-1,3,5-triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-2-1-3-10-4-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCJPZWJQCTSHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281588 |
Source


|
| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-pyridin-3-yl-1,3,5-triazine | |
CAS RN |
1053656-03-3 |
Source


|
| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




